N-[(1R,2R)-2-(3-methylimidazol-4-yl)cyclopropyl]-1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carboxamide
Description
N-[(1R,2R)-2-(3-methylimidazol-4-yl)cyclopropyl]-1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carboxamide is a complex organic compound with a unique structure that includes a cyclopropyl group, an imidazole ring, and a trifluoromethoxyphenyl group
Properties
IUPAC Name |
N-[(1R,2R)-2-(3-methylimidazol-4-yl)cyclopropyl]-1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O2/c1-25-11-23-10-16(25)14-9-15(14)24-17(26)18(6-3-7-18)12-4-2-5-13(8-12)27-19(20,21)22/h2,4-5,8,10-11,14-15H,3,6-7,9H2,1H3,(H,24,26)/t14-,15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRAAZUXEYDNYAC-HUUCEWRRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2CC2NC(=O)C3(CCC3)C4=CC(=CC=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC=C1[C@@H]2C[C@H]2NC(=O)C3(CCC3)C4=CC(=CC=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,2R)-2-(3-methylimidazol-4-yl)cyclopropyl]-1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions using diazo compounds and transition metal catalysts.
Introduction of the imidazole ring: This step often involves the condensation of appropriate aldehydes or ketones with amines in the presence of acidic or basic catalysts.
Attachment of the trifluoromethoxyphenyl group: This can be done through nucleophilic aromatic substitution reactions or via palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[(1R,2R)-2-(3-methylimidazol-4-yl)cyclopropyl]-1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The trifluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring would yield N-oxides, while reduction of the carbonyl group would yield alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for studying protein-ligand interactions.
Medicine: It has potential as a pharmaceutical intermediate or active pharmaceutical ingredient.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(1R,2R)-2-(3-methylimidazol-4-yl)cyclopropyl]-1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carboxamide involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions or enzymes, while the trifluoromethoxyphenyl group can enhance binding affinity through hydrophobic interactions. The cyclopropyl group can provide rigidity to the molecule, influencing its overall conformation and activity.
Comparison with Similar Compounds
Similar Compounds
N-[(1R,2R)-2-(3-methylimidazol-4-yl)cyclopropyl]-1-[3-(trifluoromethyl)phenyl]cyclobutane-1-carboxamide: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
N-[(1R,2R)-2-(3-methylimidazol-4-yl)cyclopropyl]-1-[3-(methoxy)phenyl]cyclobutane-1-carboxamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in N-[(1R,2R)-2-(3-methylimidazol-4-yl)cyclopropyl]-1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carboxamide makes it unique compared to its analogs. This group can significantly influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
